2-Hydroxy-5-(3-thienyl)benzoic acid
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Overview
Description
2-hydroxy-5-(thiophen-3-yl)benzoic acid is a compound that features a benzoic acid core substituted with a hydroxy group at the 2-position and a thiophene ring at the 5-position. This compound is of interest due to its unique structural properties, which combine the characteristics of both benzoic acid and thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-5-(thiophen-3-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including 2-hydroxy-5-(thiophen-3-yl)benzoic acid, often involves large-scale condensation reactions and the use of catalysts to enhance reaction efficiency and yield. The specific conditions and reagents used can vary depending on the desired purity and application of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-5-(thiophen-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
2-hydroxy-5-(thiophen-3-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: It is investigated for its anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-5-(thiophen-3-yl)benzoic acid involves its interaction with various molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process. The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
2-hydroxybenzoic acid (salicylic acid): Known for its anti-inflammatory and analgesic properties.
5-(thiophen-3-yl)benzoic acid: Shares the thiophene substitution but lacks the hydroxy group.
2-hydroxy-3-(thiophen-2-yl)benzoic acid: Similar structure but with the thiophene ring at a different position.
Uniqueness
2-hydroxy-5-(thiophen-3-yl)benzoic acid is unique due to the specific positioning of the hydroxy and thiophene groups, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H8O3S |
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Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-hydroxy-5-thiophen-3-ylbenzoic acid |
InChI |
InChI=1S/C11H8O3S/c12-10-2-1-7(5-9(10)11(13)14)8-3-4-15-6-8/h1-6,12H,(H,13,14) |
InChI Key |
ZGSXCSMJOZJLKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC=C2)C(=O)O)O |
Origin of Product |
United States |
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